N-[4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide
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Overview
Description
N-[4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butoxybenzoyl Group: This step involves the acylation of the furan ring with 3-butoxybenzoyl chloride in the presence of a base such as pyridine.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives.
Scientific Research Applications
N-[4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide
- N-{3-[(3-butoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide
Uniqueness
N-[4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide is unique due to its specific structural features, such as the presence of the butoxybenzoyl group and the methoxy group on the aromatic ring
Properties
IUPAC Name |
N-[4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-4-12-29-18-8-5-7-16(14-18)22(26)24-17-10-11-19(21(15-17)28-2)25-23(27)20-9-6-13-30-20/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOXOFGXLWPKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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